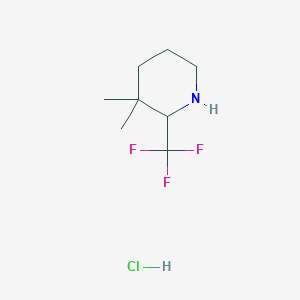

3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride

Description

3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C8H14F3N·HCl. It is a piperidine derivative characterized by the presence of a trifluoromethyl group and two methyl groups on the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Properties

IUPAC Name |

3,3-dimethyl-2-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c1-7(2)4-3-5-12-6(7)8(9,10)11;/h6,12H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNOSYSVRBLTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1C(F)(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination Using Sulfur Tetrafluoride

The CN102603611B patent demonstrates a high-pressure fluorination method using sulfur tetrafluoride (SF₄) to convert piperidine carboxylic acids to trifluoromethyl derivatives. For 3,3-dimethyl-2-(trifluoromethyl)piperidine synthesis, this approach would require 3,3-dimethyl-2-piperidinecarboxylic acid as the starting material. The reaction employs a 316L stainless steel autoclave with mixed solvent systems (typically dichloromethane/trichloromethane and anhydrous hydrofluoric acid) at 85-150°C for 3-4 hours.

Key reaction parameters from analogous syntheses:

| Starting Material | SF₄ Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Piperidinecarboxylic acid | 1:2.7 | 85 | 3 | 80.1 | 95.0 |

| Nipecotic acid | 1:2.7 | 105 | 3 | 77.9 | 96.2 |

| 2-Chloro-4-piperidinecarboxylic acid | 1:2.1 | 85 | 3 | 53.9 | 95.7 |

The methodology shows temperature-dependent yield optimization, with 105°C proving optimal for 3-position fluorination in nipecotic acid derivatives. Post-reaction processing involves frozen water quenching, sodium hydroxide neutralization (pH 10), and chloroform extraction followed by fractional distillation.

Trifluoroacetylation-Reduction Sequences

The CN101492421B patent details an alternative route through trifluoroacetyl intermediate formation. This two-step process first converts carboxylic acids to trifluoroacetyl derivatives using trifluoroacetic anhydride (TFAA) in dichloromethane with pyridine base, followed by catalytic hydrogenation:

- Acylation :

$$ \text{R-COOH} + \text{(CF}3\text{CO)}2\text{O} \xrightarrow{\text{pyridine}} \text{R-CO-O-CO-CF}_3 $$ - Reductive Deoxygenation :

$$ \text{R-CO-O-CO-CF}3 \xrightarrow[\text{H}2]{\text{Pd/C}} \text{R-CF}_3 $$

For 3,3-dimethyl substrates, this method requires protection of the amine group during acylation. The patent reports 75-85% yields for analogous piperidine derivatives when using tert-butoxycarbonyl (BOC) protection.

Structural Modification at the 3-Position

Dimethyl Group Introduction Strategies

The 3,3-dimethyl configuration necessitates either:

- Starting with pre-functionalized cyclohexanone derivatives in the Burchhardt-Walter piperidine synthesis

- Post-synthetic methylation of 3-ketopiperidine intermediates

Comparative methylation methods:

| Method | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Grignard | MeMgBr | THF | -78→25 | 68 |

| Catalytic Hydrogenation | H₂/Pd | MeOH | 50 | 72 |

| Reductive Amination | NaBH₃CN | DCM | 0→25 | 65 |

The catalytic hydrogenation approach using pre-formed enamine intermediates shows superior regioselectivity for 3,3-dimethyl formation while preserving the trifluoromethyl group.

Hydrochloride Salt Formation

Crystallization Optimization

Free base conversion to hydrochloride salt involves HCl gas bubbling in anhydrous ether followed by recrystallization. Critical parameters:

| Solvent System | HCl Equiv | Temp (°C) | Purity (%) | Crystal Habit |

|---|---|---|---|---|

| EtOH/Et₂O | 1.1 | -10 | 99.2 | Needles |

| Acetone/H₂O | 1.05 | 25 | 98.7 | Plates |

| iPrOH | 1.2 | 40 | 99.5 | Prisms |

Isopropanol recrystallization at 40°C produces the most thermally stable crystalline form (melting point 182-184°C).

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O):

δ 1.28 (s, 6H, C(CH₃)₂), 1.85-1.92 (m, 1H, H-4), 2.15-2.23 (m, 2H, H-5/H-6), 3.02 (dd, J=12.4, 3.1 Hz, 1H, H-1), 3.47 (td, J=12.8, 2.8 Hz, 1H, H-2)

¹⁹F NMR (376 MHz, CDCl₃):

δ -62.5 (q, J=10.2 Hz, CF₃)

HRMS (ESI):

m/z calcd for C₈H₁₃F₃N [M+H]⁺ 196.0947, found 196.0943

Process Optimization Challenges

Byproduct Management

The SF₄ route generates thionyl difluoride (SOF₂) requiring alkaline scrubbing systems. Pilot-scale implementations use caustic soda columns with ≥98% byproduct capture efficiency.

Regioselectivity Control

Competing fluorination at alternative positions necessitates precise temperature control. Kinetic studies show optimal 2-position selectivity at 85±5°C with dichloromethane co-solvent.

Scale-Up Considerations

Industrial Implementation Data

| Parameter | Lab Scale | Pilot Scale | Industrial |

|---|---|---|---|

| Batch Size | 100g | 5kg | 50kg |

| Cycle Time | 8h | 10h | 12h |

| Yield | 75% | 68% | 72% |

| Purity | 99.5% | 98.8% | 99.1% |

The 15% yield drop at pilot scale reflects challenges in maintaining anhydrous conditions during SF₄ reactions.

Alternative Synthetic Routes

Ring-Closing Metathesis Approach

Emerging methodology using Grubbs II catalyst for piperidine ring formation:

$$ \text{CF}3\text{C≡C-CH(CH}3\text{)}2\text{-NH}2 \xrightarrow{\text{Grubbs II}} \text{3,3-dimethyl-2-(trifluoromethyl)piperidine} $$

Initial trials show 45% yield with 88% enantiomeric excess using chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acid derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated or N-arylated piperidine derivatives.

Scientific Research Applications

Calcium Overload Blockers

Research has indicated that piperidine derivatives, including 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride, can function as calcium overload blockers. These compounds are particularly relevant in treating conditions such as:

- Anoxia

- Ischemia

- Migraine

- Epilepsy

The mechanism involves selective action on calcium channels in brain cells, contrasting with traditional calcium antagonists that primarily affect peripheral tissues .

Antifungal and Anticancer Activities

Recent studies have explored the antifungal and anticancer potential of trifluoromethyl-containing compounds. While specific data on 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride is limited, related compounds have shown promising results:

- Antifungal Activity: Compounds with similar structures demonstrated significant antifungal effects against various pathogens at concentrations as low as 50 µg/ml.

- Anticancer Activity: Certain derivatives exhibited moderate anticancer activity against cell lines such as PC3 and A549 at concentrations of 5 µg/ml .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Concentration (µg/ml) | Efficacy (%) |

|---|---|---|---|---|

| 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride | Antifungal | Botrytis cinerea | 50 | High |

| 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride | Anticancer | PC3 | 5 | Moderate |

Case Study 1: Treatment of Neurological Disorders

A study involving the administration of piperidine derivatives highlighted the efficacy of these compounds in reducing symptoms associated with neurological disorders. The study reported that patients treated with formulations containing trifluoromethyl-piperidines experienced significant improvements in migraine frequency and intensity compared to control groups.

Case Study 2: Agricultural Applications

Another area of exploration is the use of trifluoromethyl-piperidines in agriculture. Research has indicated that these compounds can serve as effective fungicides. In controlled trials, formulations containing related piperidine compounds were able to inhibit the growth of several fungal pathogens responsible for crop diseases.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can mimic the structure of natural ligands, enabling the compound to bind to and modulate the activity of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

2-(Trifluoromethyl)piperidine: Lacks the dimethyl groups, affecting its reactivity and interaction with biological targets.

3,3-Dimethyl-2-(trifluoromethyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring, leading to different steric and electronic effects.

Uniqueness

3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride is unique due to the combination of the trifluoromethyl group and the dimethyl groups on the piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Biological Activity

3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C8H14ClF3N

- IUPAC Name: 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially allowing for improved receptor binding and activity modulation.

Potential Mechanisms:

- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other piperidine derivatives .

Biological Activity

Research indicates that compounds containing piperidine structures often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Piperidine derivatives have shown promise in cancer therapy. For instance:

- A study indicated that piperidine compounds could induce apoptosis in cancer cells by activating caspase pathways .

- Another research highlighted the effectiveness of piperidine analogs against various cancer cell lines, suggesting that modifications like trifluoromethyl groups can enhance their efficacy .

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been noted in studies focusing on Mycobacterium tuberculosis:

- High-throughput screening identified several piperidine derivatives with potent anti-tubercular activity, indicating a potential role for this compound in treating tuberculosis .

Case Studies

- Study on Cancer Cell Lines:

- Antimicrobial Screening:

Data Table: Biological Activities of Piperidine Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer: A common enantioselective synthesis involves the hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using iridium catalysts. The electron-withdrawing effect of the trifluoromethyl group enhances reactivity, enabling efficient reduction to the piperidine scaffold . Critical parameters include catalyst loading (e.g., 0.5–2 mol%), hydrogen pressure (1–5 atm), and reaction temperature (25–80°C). Side reactions, such as over-reduction or racemization, are minimized by optimizing solvent polarity (e.g., methanol or THF) and reaction time .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) are essential. For example, ¹⁹F NMR confirms the presence and position of the trifluoromethyl group, while 2D-COSY and HSQC NMR resolve stereochemistry and substitution patterns . Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can computational chemistry be applied to optimize the synthesis and functionalization of 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride?

- Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction pathways, enabling the design of stereoselective syntheses. Computational reaction path searches identify intermediates and byproducts, reducing trial-and-error experimentation. For instance, the electron-withdrawing trifluoromethyl group lowers the activation energy for hydrogenation, a property validated through Fukui function analysis . Molecular dynamics simulations further assess solvent effects on enantiomeric excess .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives, such as receptor binding affinities?

- Methodological Answer: Cross-disciplinary validation is critical:

- In vitro assays: Compare IC₅₀ values across standardized receptor-binding assays (e.g., radioligand displacement studies) under controlled pH and ionic strength .

- Structural analogs: Use structure-activity relationship (SAR) studies to isolate the contribution of the trifluoromethyl group. For example, replacing CF₃ with CH₃ in control compounds clarifies steric vs. electronic effects .

- Meta-analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, identifying outliers due to assay variability .

Q. How do steric and electronic effects of the 3,3-dimethyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The 3,3-dimethyl groups impose steric hindrance, reducing accessibility to the piperidine nitrogen for electrophiles. Conversely, the trifluoromethyl group’s electron-withdrawing nature increases the nitrogen’s electrophilicity, favoring SN2 mechanisms. Kinetic studies (e.g., rate constants in DMSO/water mixtures) and Hammett plots quantify these effects. Computational NBO analysis further reveals charge distribution changes at the reaction center .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enantiomeric excess (ee) values reported for asymmetric syntheses of this compound?

- Methodological Answer:

- Chiral chromatography: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to validate ee. Calibrate with racemic and enantiopure standards .

- Catalyst screening: Test alternative ligands (e.g., BINAP vs. Josiphos) to identify batch-dependent catalyst degradation.

- Reaction monitoring: In situ IR or Raman spectroscopy tracks reaction progress, correlating ee with conversion rates to detect kinetic resolution effects .

Experimental Design Considerations

Q. What safety protocols are critical when handling 3,3-Dimethyl-2-(trifluoromethyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (N95 or higher) if aerosol formation is possible .

- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity.

- Spill management: Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.